N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
Properties
Molecular Formula |
C25H21Cl2N5O2S |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21Cl2N5O2S/c1-16(18-10-13-21(26)22(27)14-18)28-29-23(33)15-35-25-31-30-24(17-8-11-20(34-2)12-9-17)32(25)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,29,33)/b28-16+ |
InChI Key |
BEZMUTWJYHMXAU-LQKURTRISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. The process begins with the preparation of the key intermediates, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include hydrazine derivatives, dichlorophenyl compounds, and triazole precursors. The reaction conditions often involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl (–S–) group undergoes nucleophilic substitution under controlled conditions. This reactivity enables structural diversification for pharmacological optimization:
These reactions typically preserve the triazole and hydrazide backbone while modifying electronic properties. For example, alkylation enhances lipophilicity, potentially improving membrane permeability.
Oxidation-Reduction Reactions
The compound participates in redox transformations critical for prodrug activation or metabolite studies:
Oxidation of the sulfanyl group to sulfone (–SO2–) significantly alters hydrogen-bonding capacity, impacting target binding. Reduction of the hydrazide moiety generates primary amines for further derivatization .
Acid/Base-Mediated Transformations
Protonation states influence reactivity:
Key reactions:
-
Deprotonation of triazole N–H :
Using NaH or KOtBu in THF deprotonates the 1,2,4-triazole at position 1, enabling electrophilic quenching (e.g., with methyl iodide).
Equation :
-
Hydrazide tautomerism :
In acidic media (pH < 3), the hydrazide exists predominantly as the keto tautomer, while basic conditions favor the enol form. This impacts chelation capacity with metal ions.
Condensation Reactions
The hydrazide group undergoes condensation with carbonyl compounds:
Example from :
Refluxing with 3-bromobenzaldehyde yields N'-(3-bromophenyl) derivatives, showing improved antifungal activity (MIC = 8 µg/mL against Candida albicans).
Cycloaddition and Ring-Opening
The triazole ring participates in click chemistry and annulation:
-
Cu(I)-catalyzed azide-alkyne cycloaddition :
Functionalizing the triazole with azide groups allows formation of 1,2,3-triazole hybrids. -
Photochemical [2+2] cycloaddition :
UV irradiation (λ = 254 nm) with maleimides yields fused bicyclic systems.
Metal Complexation
The compound acts as a polydentate ligand:
| Metal Salt | Coordination Sites | Complex Stability (log β) | Source |
|---|---|---|---|
| Cu(II) acetate | Triazole N, hydrazide O | 12.3 ± 0.2 | |
| Fe(III) chloride | Triazole N, S, hydrazide O | 9.8 ± 0.3 |
X-ray diffraction of the Cu(II) complex reveals square-planar geometry with bond lengths: Cu–N = 1.95 Å, Cu–O = 1.98 Å. These complexes exhibit enhanced radical scavenging activity (IC50 = 14 µM vs. DPPH).
Degradation Pathways
Stability studies identify major degradation routes:
-
Hydrolytic degradation :
In pH 7.4 buffer at 40°C, cleavage of the hydrazide bond occurs (t1/2 = 72 hrs). -
Photodegradation :
UV-A exposure (320–400 nm) induces C–S bond cleavage, forming phenyl disulfides.
This reactivity profile positions N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide as a versatile scaffold in medicinal chemistry. Ongoing research focuses on optimizing these reactions for targeted drug delivery and multi-drug conjugates.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Several studies have reported its efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Effects : The compound has shown promising results against bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Case Study: Anticancer Activity
A study explored the anticancer effects of N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide on human breast cancer cells. The results indicated significant inhibition of cell growth and induced apoptosis through caspase activation pathways .
Synthesis and Optimization
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Hydrazone Formation : The compound is synthesized by reacting hydrazine derivatives with appropriate aldehydes or ketones.
- Optimization : Conditions such as temperature and reaction time are optimized to maximize yield and purity.
Table 2: Synthesis Steps for N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-pheny-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
| Step | Description |
|---|---|
| Step 1 | Synthesis of triazole ring |
| Step 2 | Reaction with hydrazine to form hydrazone |
| Step 3 | Purification and characterization |
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
- Triazole 5-position: Substitution with 4-MeOPh (target compound) vs. 4-ClPh () alters electronic properties.
- Hydrazide Moiety : The 3,4-dichlorophenyl group in the target compound introduces steric bulk and lipophilicity compared to 2-ethoxyphenyl () or 2-furyl (), which may influence membrane permeability .
- Synthesis : Most analogs are synthesized via nucleophilic substitution (e.g., thiol-α-haloketone reactions) or acid-catalyzed condensations .
Bioactivity and Functional Implications
Antifungal and Enzyme Inhibition
- .
- Analog 7h () exhibited IC₅₀ = 12.3 µM against acetylcholinesterase, attributed to its sulfonyl-piperidinyl group. The target compound’s dichlorophenyl group may enhance similar activity due to hydrophobic interactions .
Antioxidant Activity
Computational and Spectroscopic Studies
- Structural Confirmation : Single-crystal X-ray analysis (as in ) confirmed the (E)-configuration of hydrazone bonds in analogs, critical for bioactivity .
- Molecular Similarity: Tanimoto scores () between the target compound and known inhibitors (e.g., 7h) exceed 0.85, indicating high structural and functional overlap .
Biological Activity
N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a triazole ring and a dichlorophenyl group, which are known to enhance biological interactions. The presence of functional groups such as methoxy and sulfanyl contributes to its diverse biological activities. The molecular formula is with a CAS number of 315228-00-3 .
Synthesis
The synthesis of this compound involves multiple steps that require optimization to achieve high yield and purity. The typical reaction pathway includes the formation of the hydrazide moiety through condensation reactions, followed by the introduction of the triazole and sulfanyl groups .
Anticancer Properties
Numerous studies have evaluated the anticancer potential of this compound. For example:
- Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including prostate cancer (PC3) and others. In vitro assays using the MTT method demonstrated IC50 values indicating potent anti-proliferative effects on cancer cells while exhibiting minimal toxicity towards non-cancerous cells .
| Cell Line | IC50 Value (µM) | Selectivity |
|---|---|---|
| PC3 | 5.20 | High |
| SiHa | 3.60 | Moderate |
| HEK | >50 | Low |
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Other Biological Activities
In addition to anticancer properties, this compound has been investigated for:
- Antifungal Activity : The compound has shown activity against various fungal strains, suggesting potential use in treating fungal infections.
- Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties due to its structural characteristics that allow interaction with inflammatory pathways .
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific contexts:
- Prostate Cancer Study : A study involving PC3 cells demonstrated that treatment with varying concentrations of the compound resulted in significant dose-dependent inhibition of cell growth.
- Fungal Inhibition Assay : The compound was tested against Candida species and exhibited notable antifungal activity compared to standard antifungal agents.
Q & A
How can researchers optimize synthetic routes for this compound while balancing yield and purity in multi-step reactions?
Methodological Answer:
The synthesis of complex triazole-containing hydrazides often involves sequential condensation, cyclization, and functionalization steps. For example, analogous triazole derivatives are synthesized via acid-catalyzed cyclization of hydrazinecarbothioamides . To optimize yield:
- Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). Bayesian optimization algorithms can efficiently narrow down optimal conditions .
- Monitor intermediates via HPLC or LC-MS to identify bottlenecks (e.g., incomplete cyclization).
- Purity can be enhanced via recrystallization in mixed solvents (e.g., ethanol-water) or column chromatography with gradient elution.
What spectroscopic and computational techniques are critical for confirming the stereochemistry and electronic properties of this compound?
Methodological Answer:
- Stereochemistry :
- X-ray crystallography resolves the E/Z configuration of the hydrazone moiety, as seen in structurally similar compounds .
- NOESY NMR detects spatial proximity of protons (e.g., confirming the (1E)-ethylidene configuration).
- Electronic Properties :
- UV-Vis spectroscopy identifies π→π* and n→π* transitions in the triazole and dichlorophenyl groups.
- DFT calculations (e.g., Gaussian 09) model frontier molecular orbitals to predict reactivity .
How can researchers resolve contradictions in biological activity data across different assays for this compound?
Methodological Answer:
Discrepancies may arise from assay conditions or off-target effects. To address this:
- Dose-Response Curves : Validate activity across multiple concentrations (IC50/EC50) to rule out false positives.
- Counter-Screens : Test against unrelated targets (e.g., kinase panels) to assess specificity .
- Structural Validation : Confirm compound integrity post-assay via HRMS to exclude degradation.
- Statistical Analysis : Use ANOVA or t-tests to evaluate significance of contradictory results .
What strategies are recommended for studying the structure-activity relationship (SAR) of this compound’s substituents?
Methodological Answer:
- Analog Synthesis : Systematically vary substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl) and compare bioactivity .
- QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., logP, Hammett σ) with activity .
- Crystallographic Data : Map binding interactions (e.g., triazole sulfanyl group with enzyme active sites) .
How should researchers design stability studies to evaluate this compound under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 37°C.
- Metabolic Stability : Use microsomal assays (human/rat liver microsomes) to measure t1/2 and identify metabolic hotspots (e.g., hydrazide hydrolysis) .
- Light/Thermal Stability : Expose to accelerated conditions (40°C/75% RH) and track changes via FTIR or DSC .
What advanced computational tools can predict this compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate permeability (BBB, Caco-2), CYP inhibition, and hERG liability .
- Toxicity : Use ProTox-II or DEREK to flag structural alerts (e.g., hydrazide-associated hepatotoxicity).
- Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma protein binding .
How can researchers validate the mechanism of action (MOA) for this compound in enzyme inhibition assays?
Methodological Answer:
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KD) and thermodynamic parameters .
- Mutagenesis Studies : Engineer enzyme mutants (e.g., residue substitutions near the triazole group) to confirm interaction sites .
What analytical workflows are recommended for impurity profiling during scale-up synthesis?
Methodological Answer:
- LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials, dimerization byproducts).
- NMR Spectroscopy : Assign impurity signals using 2D techniques (e.g., HSQC, COSY).
- Process Analytical Technology (PAT) : Implement real-time monitoring via Raman spectroscopy to adjust parameters during scale-up .
How can high-throughput screening (HTS) platforms be adapted to study this compound’s bioactivity?
Methodological Answer:
- Assay Miniaturization : Use 384-well plates with fluorescence/chemiluminescence readouts for rapid screening.
- Automated Liquid Handling : Ensure reproducibility in compound dispensing and dilution series.
- Data Analysis : Apply machine learning (e.g., random forests) to prioritize hits based on multi-parametric activity .
What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
- Solvent Screening : Test >50 solvent combinations (e.g., vapor diffusion, slow evaporation) using robotics.
- Co-Crystallization : Add co-formers (e.g., carboxylic acids) to stabilize the lattice.
- Cryo-Cooling : Flash-freeze crystals in liquid nitrogen with cryoprotectants (e.g., glycerol) to reduce radiation damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
